2-(piperidin-1-ylmethyl)pyridine dihydrochloride
Overview
Description
2-(piperidin-1-ylmethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyridine ring substituted with a piperidinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
This compound interacts with its targets, ALK and ROS1, by binding to their active sites . This binding inhibits the kinase activity of ALK and ROS1, preventing them from phosphorylating their substrates and disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound affects several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which regulates cell proliferation . By inhibiting these pathways, the compound can suppress tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting the activity of ALK and ROS1, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out under mild conditions and involves the use of boron reagents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(piperidin-1-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylmethyl chloride share structural similarities.
Piperidine derivatives: Compounds such as 1-benzylpiperidine and 1-methylpiperidine are structurally related.
Uniqueness
2-(piperidin-1-ylmethyl)pyridine dihydrochloride is unique due to its combined pyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199720 | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51794-18-4 | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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